molecular formula C12H16ClN3O B1448376 4-{[3-(Propan-2-yl)-1,2,4-oxadiazol-5-yl]methyl}aniline hydrochloride CAS No. 1461707-36-7

4-{[3-(Propan-2-yl)-1,2,4-oxadiazol-5-yl]methyl}aniline hydrochloride

Cat. No. B1448376
CAS RN: 1461707-36-7
M. Wt: 253.73 g/mol
InChI Key: QBUZDRIAYHIGJN-UHFFFAOYSA-N
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Description

“4-{[3-(Propan-2-yl)-1,2,4-oxadiazol-5-yl]methyl}aniline hydrochloride” is a chemical compound that is structurally diverse and bears the 1,2,4-oxadiazole motif . It’s important to note that the information available is limited and may not fully describe this specific compound.


Synthesis Analysis

The synthesis of 1,2,4-oxadiazoles, such as the one in the compound , can be achieved through the reaction of amidoximes with isatoic anhydrides in a NaOH–DMSO medium at ambient temperature . This method allows for the production of structurally diverse substituted anilines bearing the 1,2,4-oxadiazole motif .


Molecular Structure Analysis

The molecular structure of 1,2,4-oxadiazoles, like the one present in the compound, is characterized by a five-membered heterocyclic ring containing one oxygen atom and two nitrogen atoms . The structure of these compounds can be studied using single crystal X-ray diffraction methods .


Chemical Reactions Analysis

The chemical reactions involving 1,2,4-oxadiazoles are diverse and can lead to a variety of products. For instance, 1,2,4-oxadiazoles can rearrange into other heterocycles due to low aromaticity and the presence of the weak O–N bond .

Scientific Research Applications

Applications in Material Synthesis and Characterization

  • Synthesis of Energetic Materials : 1,2,4-oxadiazoles, a category to which the compound belongs, are used in synthesizing insensitive energetic materials. For example, derivatives of 1,2,4-oxadiazole, through a combination of 1,2,5- and 1,2,4-oxadiazole rings, have been synthesized and characterized for their thermal stabilities and detonation performances, showing potential as materials superior to TNT (Yu et al., 2017).

  • Development of Anion Sensors : Compounds containing the 1,3,4-oxadiazole group have been reported for their use in creating selective anion sensors. These sensors, incorporating oxadiazole units, can detect specific anions like fluoride, showcasing their potential in environmental monitoring and analytical chemistry (Ma et al., 2013).

  • Aniline Sensing Media : 1,3,4-oxadiazole derivatives have been studied for their fluorescence quenching properties, which make them suitable for use as aniline sensors. This application is significant in detecting aniline, a toxic substance, in various environments (Naik et al., 2018).

Biomedical Applications

  • Anticancer Agents : Benzimidazoles bearing an oxadiazole nucleus, related to the compound , have shown promising in vitro anticancer activity. These compounds, tested in various cancer cell lines, demonstrate the potential of oxadiazole derivatives in developing new anticancer therapies (Rashid et al., 2012).

  • Urease Inhibitors for Therapeutic Applications : Novel indole-based oxadiazole scaffolds, similar in structure to the compound, have been synthesized and shown potent in vitro inhibitory potential against urease enzyme, suggesting their utility in therapeutic drug development (Nazir et al., 2018).

  • Synthesis of Antitumor Compounds : Novel 1,2,4-oxadiazole derivatives have been synthesized and evaluated for their antitumor activity. This research indicates the role of such compounds in the development of new antitumor agents (Maftei et al., 2013).

Chemical Process Development

  • Process Safety in Synthesis : The synthesis of 1,2,4-oxadiazole derivatives, including safety considerations for process streams and reaction parameters, highlights the compound's relevance in chemical manufacturing and process optimization (Likhite et al., 2016).

Future Directions

The development of novel efficient and convenient methods for the synthesis of 1,2,4-oxadiazoles with diverse periphery functionalities is an important goal for modern organic chemistry . These compounds have potential applications in the development of new drugs and other chemical products.

properties

IUPAC Name

4-[(3-propan-2-yl-1,2,4-oxadiazol-5-yl)methyl]aniline;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15N3O.ClH/c1-8(2)12-14-11(16-15-12)7-9-3-5-10(13)6-4-9;/h3-6,8H,7,13H2,1-2H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QBUZDRIAYHIGJN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=NOC(=N1)CC2=CC=C(C=C2)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16ClN3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

253.73 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

1461707-36-7
Record name Benzenamine, 4-[[3-(1-methylethyl)-1,2,4-oxadiazol-5-yl]methyl]-, hydrochloride (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1461707-36-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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